

Efficacy of Lutetium-177 Conjugates in Combination with Immunotherapy: A Comparative Guide

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Compound of Interest

Compound Name: Antitumor agent-177

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The landscape of cancer therapy is rapidly evolving, with combination strategies at the forefront of innovation. This guide provides a detailed comparison of the efficacy of Lutetium-177 (^{177}Lu)-based targeted radionuclide therapy in combination with immune checkpoint inhibitors against alternative therapeutic regimens for metastatic castration-resistant prostate cancer (mCRPC) and neuroendocrine tumors (NETs). We present supporting experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this promising therapeutic approach.

Lutetium-177: A Targeted Radionuclide Therapy

Lutetium-177 is a beta-emitting radioisotope that, when chelated to a tumor-targeting molecule, delivers localized radiation to cancer cells, leading to DNA damage and cell death.[1] This targeted approach minimizes damage to surrounding healthy tissues. Two prominent examples of ^{177}Lu -based therapies are:

- ^{177}Lu -PSMA-617: Targets prostate-specific membrane antigen (PSMA), a protein highly expressed on prostate cancer cells.[1]
- ^{177}Lu -DOTATATE: Targets somatostatin receptors (SSTRs), which are overexpressed in many neuroendocrine tumors.[2]

The rationale for combining ^{177}Lu -based therapy with immunotherapy, such as anti-PD-1 antibodies, stems from the hypothesis that radiation-induced immunogenic cell death may convert immunologically "cold" tumors into "hot" ones, thereby enhancing the efficacy of checkpoint inhibitors.[3][4]

^{177}Lu -PSMA-617 and Pembrolizumab for Metastatic Castration-Resistant Prostate Cancer (mCRPC)

Clinical Trial Data Summary

The combination of ^{177}Lu -PSMA-617 and the anti-PD-1 antibody pembrolizumab has shown promising results in early-phase clinical trials for patients with mCRPC who have progressed on prior therapies. Below is a comparison of key efficacy and safety data from notable trials.

| Trial (NCT ID) | Therapy | Patient Population | Objective Response Rate (ORR) | PSA Response Rate (≥50% decline) | Median Radiographic Progression-Free Survival (rPFS) | Median Overall Survival (OS) | Key Grade ≥3 Treatment-Related Adverse Events (TRAEs) |
|--|---|--|--|----------------------------------|--|------------------------------|--|
| Phase 1b (NCT03805594) [5] [6] [7] | Single dose ¹⁷⁷ Lu-PSMA-617 + Pembrolizumab | 43 mCRPC patients progressed on ≥1 androgen receptor signaling inhibitor | 56% (in Part B, n=25) | 44% | 6.5 months | Not Reported | Arthritis (1 patient), Pneumonitis (1 patient) (Overall 5% experienced grade ≥3 TRAEs) |
| PRINCE (Phase I, NCT03658447) [4] [8] | Up to 6 cycles ¹⁷⁷ Lu-PSMA-617 + Pembrolizumab | 37 mCRPC patients with prior docetaxel (73%) and androgen receptor targeted agent (100%) | 70% (in patients with RECIST-measurable disease, n=10) | 76% | 11.2 months | 17.8 months | Anemia (8%), Immune-related AEs (27%) |
| VISION (Phase III, | ¹⁷⁷ Lu-PSMA-617 + | 831 PSMA-positive | 29.8% | Not Reported | 8.7 months | 15.3 months | Bone marrow suppressi |

| | | | | | | | |
|---|------------------------------------|---|-----------------|-----|---------------|-----------------|---|
| NCT0351 1664) - Compara tor[1][9] | Standard of Care (SOC) | mCRPC patients previousl y treated with ≥1 androgen receptor pathway inhibitor and 1-2 taxane regimens | | | | | on (23.4%), Fatigue (7%), Kidney effects (3.4%) |
| TheraP (Phase II, NCT0339 2428) - Compara tor[4] | ¹⁷⁷ Lu- PSMA- 617 | mCRPC | Not Reported | 66% | 5.1 months | Not Reported | Not Detailed in Snippet |

Experimental Protocols: Key Clinical Trials

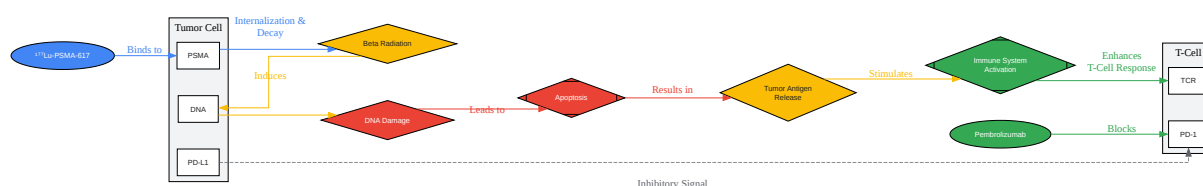
Phase 1b Study (NCT03805594):[6][7]

- Objective: To determine the recommended phase 2 dose and schedule of a single priming dose of ¹⁷⁷Lu-PSMA-617 in combination with pembrolizumab.
- Methodology: This open-label, dose-expansion, phase 1 study enrolled men with progressive mCRPC who had progressed on at least one androgen signaling inhibitor and had at least three PSMA-avid lesions on ⁶⁸Ga-PSMA-11 PET. Patients were assigned to one of three schedules where a single intravenous dose of ¹⁷⁷Lu-PSMA-617 (7.4 GBq) was administered either 28 days before, concurrently with, or 21 days after the start of intravenous pembrolizumab (200 mg every 3 weeks). The primary endpoint for Part A was the determination of the recommended phase 2 schedule, and for Part B, it was the objective response rate.

PRINCE Trial (NCT03658447):[4][8]

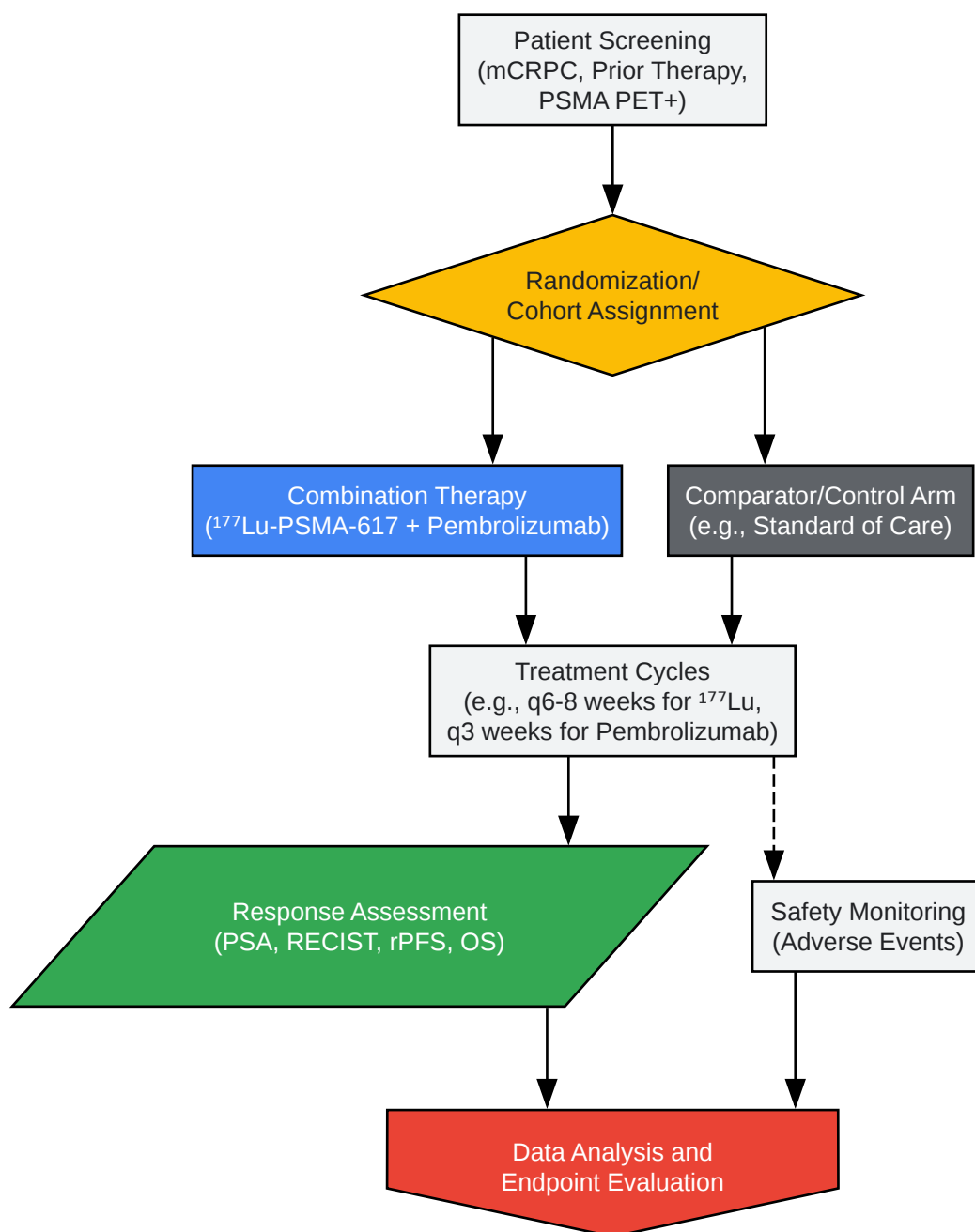
- Objective: To evaluate the safety and efficacy of the combination of ^{177}Lu -PSMA-617 and pembrolizumab.
- Methodology: This phase I trial enrolled mCRPC patients with high PSMA expression on PET/CT. Patients received up to 6 cycles of ^{177}Lu -PSMA-617 (starting at 8.5 GBq, with subsequent dose reductions) every 6 weeks, in conjunction with 200 mg of pembrolizumab every 3 weeks for up to 2 years. Co-primary endpoints were safety and a PSA decline of $\geq 50\%$.

Signaling Pathway and Experimental Workflow



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Caption: ^{177}Lu -PSMA-617 and Pembrolizumab Combination Pathway.



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Caption: Generalized Clinical Trial Workflow.

¹⁷⁷Lu-DOTATATE and Nivolumab for Neuroendocrine Tumors (NETs)

The combination of ^{177}Lu -DOTATATE with the anti-PD-1 antibody nivolumab is being explored for various NETs. Data is emerging from early-phase trials.

Clinical Trial Data Summary

| Trial | Therapy | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade ≥3 Treatment-Related Adverse Events (TRAEs) |
|---|--------------------------------------|--|--|----------------------------|--|------------------------------|---|
| Phase I (NCT03325816) [10] | ¹⁷⁷ Lu-DOTATE + Nivolumab | 9 patients with advanced NETs of the lung (6 SCLC, 2 atypical carcinoid, 1 high-grade NEC) | 1 partial response in a patient with ES-SCLC | Not Reported | Not Reported | Not Reported | Lymphopenia (n=4), Rash (n=1, DLT) |
| Meta-analysis of ¹⁷⁷ Lu-DOTATE TE for pNETs [11] | ¹⁷⁷ Lu-DOTATE TE | 174 patients with advanced/metastatic pulmonary NETs | 24% | 77% | 21.59 months | 48.78 months | Grade 3 Hematological toxicity (4.0%) |

| | | | | | | | |
|--|--|--|-----------------------|----------------|---|--|---|
| NETTER-1 (Phase III) - Comparator[2][12] | ¹⁷⁷ Lu-DOTATE TE + Octreotide LAR | 229 patients with advanced midgut NETs | 18% | Not Reported | Not reached at 20 months (65.2% progression-free) | Not reached (interim analysis favored ¹⁷⁷ Lu-DOTATE TE) | Neutropenia (1%), Thrombocytopenia (2%), Lymphopenia (9%) |
| Randomized Phase II (NCT03492588) - Comparator[13][14] | ¹⁷⁷ Lu-DOTATE TE vs. Everolimus | Patients with somatostatin receptor-positive advanced bronchial NETs | Primary endpoint: PFS | Not Applicable | Not yet reported | Not yet reported | Not yet reported |

Experimental Protocols: Key Clinical Trials

Phase I Study of ¹⁷⁷Lu-DOTATATE + Nivolumab (NCT03325816):[10]

- Objective: To determine the recommended phase 2 dose (RP2D) of lutathera (¹⁷⁷Lu-DOTATATE) in combination with nivolumab.
- Methodology: This was a phase I, 3+3 dose-escalation study in patients with advanced NETs of the lung. Two dose levels of ¹⁷⁷Lu-DOTATATE (3.7 GBq and 7.4 GBq) administered every 8 weeks for four doses were evaluated in combination with nivolumab 240 mg every 2 weeks. The primary objective was to determine the RP2D.

NETTER-1 Trial (NCT01578239):[12]

- Objective: To compare the efficacy and safety of ¹⁷⁷Lu-DOTATATE plus octreotide LAR with high-dose octreotide LAR alone.

- **Methodology:** This was a randomized, open-label, phase III trial in patients with well-differentiated, metastatic midgut NETs. Patients were randomized to receive either four intravenous infusions of ^{177}Lu -DOTATATE (7.4 GBq every 8 weeks) plus intramuscular octreotide LAR (30 mg) or high-dose intramuscular octreotide LAR (60 mg every 4 weeks). The primary endpoint was progression-free survival.

Conclusion

The combination of Lutetium-177 based targeted radionuclide therapy with immune checkpoint inhibitors represents a promising strategy to enhance anti-tumor responses in mCRPC and NETs. Early clinical data for ^{177}Lu -PSMA-617 with pembrolizumab in mCRPC suggests a higher response rate compared to ^{177}Lu -PSMA-617 with standard of care, although cross-trial comparisons should be interpreted with caution. For NETs, the combination of ^{177}Lu -DOTATATE and nivolumab is in earlier stages of investigation, but the strong performance of ^{177}Lu -DOTATATE as a single agent provides a solid foundation for exploring synergistic combinations.

The safety profiles of these combinations appear manageable and generally consistent with the individual agents, though the potential for additive or unique toxicities requires careful monitoring. Ongoing and future clinical trials will be crucial to definitively establish the efficacy and safety of these combination therapies and to identify patient populations most likely to benefit. The data presented in this guide underscores the potential of this innovative approach to address unmet needs in the treatment of these challenging malignancies.

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